molecular formula C7H2F4I2S B14062539 1,4-Diiodo-2-fluoro-3-(trifluoromethylthio)benzene

1,4-Diiodo-2-fluoro-3-(trifluoromethylthio)benzene

Cat. No.: B14062539
M. Wt: 447.96 g/mol
InChI Key: LPJOGVNMGJBVNE-UHFFFAOYSA-N
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Description

1,4-Diiodo-2-fluoro-3-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C7H2F4I2S and a molecular weight of 447.96 g/mol . This compound is characterized by the presence of iodine, fluorine, and trifluoromethylthio groups attached to a benzene ring, making it a unique and versatile molecule in various chemical applications.

Chemical Reactions Analysis

1,4-Diiodo-2-fluoro-3-(trifluoromethylthio)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur and iodine atoms.

    Coupling Reactions: It can undergo coupling reactions to form more complex molecules, often using palladium or copper catalysts.

Common reagents used in these reactions include DAST for fluorination and various metal catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,4-Diiodo-2-fluoro-3-(trifluoromethylthio)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Diiodo-2-fluoro-3-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The trifluoromethylthio group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The iodine and fluorine atoms can also participate in halogen bonding, further influencing the compound’s biological activity .

Comparison with Similar Compounds

1,4-Diiodo-2-fluoro-3-(trifluoromethylthio)benzene can be compared with other similar compounds, such as:

  • 1,3-Diiodo-2-fluoro-4-(trifluoromethylthio)benzene
  • 1,2-Diiodo-3-fluoro-4-(trifluoromethylthio)benzene
  • 1,4-Diiodo-2-fluoro-6-(trifluoromethylthio)benzene

These compounds share similar structural features but differ in the positions of the substituents on the benzene ring. The unique arrangement of functional groups in this compound gives it distinct chemical and biological properties, making it valuable for specific applications .

Properties

Molecular Formula

C7H2F4I2S

Molecular Weight

447.96 g/mol

IUPAC Name

2-fluoro-1,4-diiodo-3-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2F4I2S/c8-5-3(12)1-2-4(13)6(5)14-7(9,10)11/h1-2H

InChI Key

LPJOGVNMGJBVNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1I)F)SC(F)(F)F)I

Origin of Product

United States

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